molecular formula C13H18N2O B158242 5-Methoxy-alpha-ethyltryptamine CAS No. 4765-10-0

5-Methoxy-alpha-ethyltryptamine

Cat. No. B158242
CAS RN: 4765-10-0
M. Wt: 218.29 g/mol
InChI Key: JHTPCKWBFLMJMQ-UHFFFAOYSA-N
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Description

5-Methoxy-alpha-ethyltryptamine is a tryptamine derivative . It is closely related to the neurotransmitters serotonin and melatonin . It has been shown to occur naturally in the body in low levels . It is biosynthesized via the deacetylation of melatonin in the pineal gland .


Synthesis Analysis

5-Methoxy-alpha-ethyltryptamine is an analog of alpha-ethyltryptamine . It has been chemically synthesized, with several DMT analogs, such as alpha-methyltryptamine (α-MT) and 5-methoxy-diisopropyltryptamine (5-MeO-DiPT), currently popular .


Molecular Structure Analysis

The molecular formula of 5-Methoxy-alpha-ethyltryptamine is C13H18N2O . Its average mass is 218.295 Da and its monoisotopic mass is 218.141907 Da .


Chemical Reactions Analysis

5-Methoxy-alpha-ethyltryptamine acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . It has no affinity for the 5-HT3 receptor and its affinity for the 5-HT1E receptor is very weak in comparison to the other 5-HT1 receptors .

Scientific Research Applications

Neurotoxicity and Serotonergic Effects

  • α-Ethyltryptamine has been studied for its impact on serotonergic systems in the brain, showing evidence of serotonin neurotoxicity similar to other monoamine releasing agents such as MDMA and para-chloroamphetamine. This has been observed in studies involving rats, where significant decreases in serotonin and 5-hydroxyindole acetic acid levels, as well as a reduction in 5-HT uptake sites, were noted in the frontal cortex and hippocampal samples (Huang, Johnson, & Nichols, 1991).

Pharmacological Characterization

  • AET, as a monoamine oxidase inhibitor and monoamine releasing agent, has been the subject of pharmacological characterization. It's known to share behavioral effects with MDMA, and studies have explored its effects on startle plasticity, indicating its actions may be due to the release of presynaptic 5-HT (Martínez & Geyer, 1997).

Serotonin Receptor Interactions

Interaction with Peripheral Neuronal 5-HT Receptors

  • AET and related compounds have been studied for their effects on peripheral neuronal 5-HT receptors, revealing complex interactions in the mammalian peripheral nervous system (Fozard, 1984).

Stimulus Properties in Drug Discrimination Studies

  • α-Ethyltryptamine has been used in drug discrimination studies to understand its psychoactive properties. It has been shown to act as a training drug, exhibiting complex stimulus effects in rats (Glennon, Bondareva, & Young, 2006).

Impact on Neuroendocrine Markers

Conformational and Binding Studies

Future Directions

There is a major revival of human psychedelic research driven by modern brain imaging studies and clinical trials providing safety and efficacy data for the use of psychedelics in the treatment of mental disorders . The most prevalent tryptamines currently are 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), 5-methoxy-N,N-diallyltryptamine (5-MeO-DALT) and dimethyltryptamine (DMT) . From 2015 to 2020, 22 new analytical methods were developed to identify/quantify tryptamines and metabolites in biological samples, primarily by liquid chromatography tandem mass spectrometry .

properties

IUPAC Name

1-(5-methoxy-1H-indol-3-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-3-10(14)6-9-8-15-13-5-4-11(16-2)7-12(9)13/h4-5,7-8,10,15H,3,6,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTPCKWBFLMJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CNC2=C1C=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20894761
Record name 5-Methoxy-alpha-ethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-alpha-ethyltryptamine

CAS RN

4765-10-0
Record name α-Ethyl-5-methoxy-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4765-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-MeO-AET
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-alpha-ethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-.ALPHA.-ETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCQ6JFX5NL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Deluca, Z Davey, O Corazza, L Di Furia… - Progress in Neuro …, 2012 - Elsevier
BACKGROUND: This paper presents the outcomes of the 2-year European Union funded Psychonaut Web Mapping Project which aimed at developing and implementing an integrated …
Number of citations: 240 www.sciencedirect.com
M Mannonen, A Majava, T Peltoniemi, M Pasinetti… - wiki.dmt-nexus.me
29 Background: This paper presents the outcomes of the 2-year European Union funded Psychonaut Web Mapping 30 Project which aimed at developing and implementing an …
Number of citations: 0 wiki.dmt-nexus.me

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